molecular formula C7H7BrF4N2 B2536826 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1125518-67-3

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2536826
CAS No.: 1125518-67-3
M. Wt: 275.045
InChI Key: FJTGRQKTLDZQMZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative featuring a bromo-tetrafluoroethyl substituent at the 1-position and methyl groups at the 3- and 5-positions. Its molecular formula is inferred as C₇H₇BrF₄N₂, with a molecular weight of approximately 275.04 g/mol. Fluorinated pyrazoles are prized for their metabolic stability and bioavailability, traits often leveraged in drug design .

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF4N2/c1-4-3-5(2)14(13-4)7(11,12)6(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTGRQKTLDZQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C(F)(F)Br)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-bromo-1,1,2,2-tetrafluoroethane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the bromo-tetrafluoroethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups present in the molecule.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or alcohol derivative.

Scientific Research Applications

Chemistry

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique bromo-tetrafluoroethyl group enhances its reactivity and allows for further functionalization in organic synthesis .

Biology

Research indicates potential bioactive properties of this compound. Studies have explored its interactions with various enzymes and receptors. The lipophilic nature imparted by the bromo-tetrafluoroethyl group may facilitate cellular penetration, making it a candidate for investigating biological pathways .

Medicine

The compound is being investigated for therapeutic properties, particularly in anti-inflammatory and anticancer activities. For instance, derivatives of pyrazole have shown promise in inhibiting inflammatory pathways and cancer cell proliferation . A notable study highlighted the anti-inflammatory effects of similar pyrazole derivatives in vivo .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings that exhibit unique properties due to fluorination. The presence of fluorine atoms can enhance thermal stability and chemical resistance .

Case Studies

Study Application Findings
Tewari et al., 2014Anti-inflammatory activityNovel pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models .
Brullo et al., 2012Dual activity evaluationCertain derivatives showed inhibition of chemotaxis with IC50 values indicating potent activity against inflammatory mediators .

Mechanism of Action

The mechanism of action of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromo-tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinguishing feature is its 2-bromo-1,1,2,2-tetrafluoroethyl group, which contrasts with analogs bearing phenyl, benzyl, or boronate ester substituents. Key comparisons include:

Compound Name Molecular Formula Substituents Key Structural Notes
Target Compound C₇H₇BrF₄N₂ 2-Bromo-1,1,2,2-tetrafluoroethyl, 3,5-dimethyl High electronegativity; bromine as leaving group
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole C₁₁H₇BrF₄N₂ 4-Bromo-tetrafluorophenyl, 3,5-dimethyl Aromatic ring enhances rigidity
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole C₁₇H₁₅BrN₂O Hydroxyethyl, diphenyl, 4-bromo Hydroxy group enables hydrogen bonding
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₈H₂₃BF₂N₂O₂ Difluorobenzyl, boronate ester Boronate ester facilitates Suzuki couplings

Key Observations :

  • In contrast, phenyl or benzyl groups (e.g., ) provide aromatic stabilization but less activation.
  • Steric Considerations : The compact tetrafluoroethyl group minimizes steric hindrance compared to bulkier diphenyl substituents .

Physicochemical Properties

Fluorine and bromine significantly influence properties like solubility, lipophilicity, and stability:

Compound Molecular Weight (g/mol) Halogen Content Predicted LogP* Notable Properties
Target Compound 275.04 4 F, 1 Br ~2.8 High metabolic stability, moderate lipophilicity
1-(4-Bromo-tetrafluorophenyl) analog 323.09 4 F, 1 Br ~3.5 High crystallinity due to aromatic ring
1-(2-Hydroxyethyl)-4-bromo analog 343.22 1 Br, 1 O ~3.1 Enhanced solubility via hydroxyethyl group
Difluoro-benzyl-boronate ester 348.20 2 F, 1 B ~2.5 Water-sensitive (boronate ester)

Notes:

  • Lipophilicity : The target’s LogP is lower than phenyl-substituted analogs (e.g., ), suggesting better aqueous solubility.
  • Thermal Stability : Fluorinated ethyl groups enhance thermal stability compared to hydroxyethyl derivatives .

Biological Activity

1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is a fluorinated pyrazole compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9BrF4
  • Molar Mass : 261.05 g/mol
  • Density : 1.5116 g/cm³ at 25 °C
  • Boiling Point : 68-69 °C at 15 mmHg
  • CAS Number : 113688-49-6

Biological Activity Overview

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific compound in focus exhibits several of these activities, which are detailed below.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives of pyrazole showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have indicated effective inhibition against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of specific functional groups within the pyrazole structure enhances its antimicrobial efficacy .

3. Anticancer Properties

Pyrazoles have been explored for their potential in cancer therapy. Compounds similar to the one in focus have been evaluated for their ability to induce apoptosis in cancer cell lines. Research suggests that modifications in the pyrazole structure can significantly enhance cytotoxicity against tumor cells .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant MAO-B inhibitory activity and comparable anti-inflammatory effects to indomethacin .
Burguete et al. (2014)Reported the synthesis of 1,5-diaryl pyrazoles with notable antibacterial activity against E. coli and S. aureus; identified the importance of aliphatic amide pharmacophores .
Chovatia et al. (2014)Investigated anti-tubercular properties of pyrazole derivatives; compounds showed promising results against Mycobacterium tuberculosis .

The biological activity of pyrazoles is often attributed to their ability to modulate various signaling pathways involved in inflammation and cell proliferation. The specific mechanisms include:

  • Inhibition of cyclooxygenase enzymes (COX) leading to reduced prostaglandin synthesis.
  • Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
  • Interaction with various receptors involved in pain perception and inflammatory responses.

Safety and Toxicology

While the compound exhibits significant biological activity, it is also classified as an irritant (Xi - Irritant). Safety data indicates potential risks upon contact with skin or eyes, necessitating proper handling protocols during laboratory use .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole?

The synthesis of substituted pyrazoles often involves refluxing precursors in polar aprotic solvents like DMSO, followed by purification via recrystallization or distillation. For example, analogous procedures (e.g., synthesis of fluorophenyl pyrazoles) use reflux for 18 hours in DMSO with subsequent ice-water quenching and ethanol-based crystallization . Optimization may require adjusting reaction times, solvent choices (e.g., DMF for higher boiling points), or catalysts to improve yields. Bromination and tetrafluoroethylation steps should be monitored via TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H/13C-NMR : Methyl groups at positions 3 and 5 should appear as singlets (~δ 2.1–2.5 ppm for 1H; ~δ 20–25 ppm for 13C). The bromo-tetrafluoroethyl moiety will split signals due to coupling with fluorine atoms .
  • IR : Stretching frequencies for C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) bonds are critical markers.
  • Mass Spectrometry : Molecular ion peaks should align with the theoretical molecular weight (e.g., [M+H]+ ~295–300 Da). Fragmentation patterns may reveal loss of Br or CF2 groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound are limited, structurally similar fluorinated pyrazoles may exhibit persistence or bioaccumulation potential. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Waste disposal should follow protocols for halogenated organics. Environmental risk assessments should consider log Pow values (e.g., log Pow = 2.18 for related fluorinated ethers) to predict soil/water mobility .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond lengths, angles, and substituent positions. For example, SHELXL/SHELXS programs can refine structures even with high fluorine content, which complicates electron density maps. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism) require re-evaluating crystallization solvents or temperature effects .

Q. What computational methods predict the reactivity of the bromo-tetrafluoroethyl group in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura or Ullmann couplings. Focus on the electrophilicity of the bromine atom and steric effects from the tetrafluoroethyl group. Molecular docking studies may also assess interactions with catalytic metal centers (e.g., Pd or Cu) .

Q. How can researchers address conflicting biological activity data in cytotoxicity assays?

If MTT/LDH assays show variability (e.g., IC50 differences across cell lines), validate results with complementary methods:

  • Apoptosis Markers : Caspase-3/7 activation or Annexin V staining.
  • Oxidative Stress : Measure Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) to distinguish cytotoxic vs. pro-oxidant mechanisms .
    Control experiments should rule out solvent interference (e.g., DMSO concentrations >0.1% can artifactually reduce cell viability).

Q. What strategies optimize regioselectivity in further functionalization of the pyrazole core?

  • Directing Groups : Use methyl substituents at positions 3 and 5 to steer electrophilic substitution.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of NH groups) before introducing new substituents .
    Reaction progress should be tracked via in situ FTIR or LC-MS to identify intermediates.

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

TechniqueExpected Data for Target CompoundReference
1H-NMR δ 2.1–2.5 (s, 6H, 3,5-CH3); δ 4.5–5.0 (m, 1H, CF2-Br)
13C-NMR δ 20–25 (3,5-CH3); δ 110–120 (CF2-Br)
IR 500–600 cm⁻¹ (C-Br); 1100–1250 cm⁻¹ (C-F)

Q. Table 2. Common Pitfalls in Crystallographic Analysis

IssueResolution StrategyTools/Programs
Poor crystal qualityRecrystallize in hexane/ethyl acetate mixturesSHELXL
Fluorine disorderUse high-resolution data (≤0.8 Å)Olex2
TwinningApply twin refinement protocolsPLATON

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